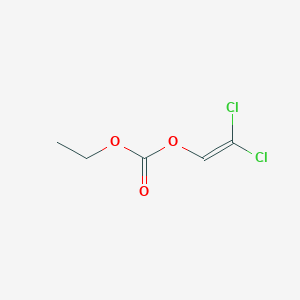
2,2-Dichloroethenyl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloroethenyl ethyl carbonate is a chemical compound with the molecular formula C5H8Cl2O3 It is characterized by the presence of two chlorine atoms and an ethyl carbonate group attached to an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2,2-dichloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Catalysts such as zirconium oxide may be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
2,2-Dichloroethenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,2-Dichloroethenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and other esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2-Dichloroethenyl ethyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Diethyl carbonate: Similar in structure but lacks the chlorine atoms.
Ethyl methyl carbonate: Contains a methyl group instead of the dichloroethenyl group.
Dimethyl carbonate: Another related compound with two methyl groups instead of ethyl and dichloroethenyl groups.
Uniqueness
2,2-Dichloroethenyl ethyl carbonate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
属性
CAS 编号 |
21985-72-8 |
|---|---|
分子式 |
C5H6Cl2O3 |
分子量 |
185.00 g/mol |
IUPAC 名称 |
2,2-dichloroethenyl ethyl carbonate |
InChI |
InChI=1S/C5H6Cl2O3/c1-2-9-5(8)10-3-4(6)7/h3H,2H2,1H3 |
InChI 键 |
OLALRNHQLXSKFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


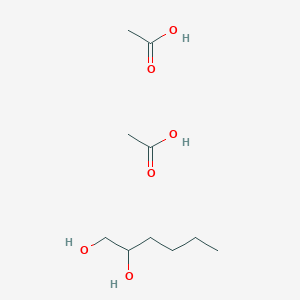
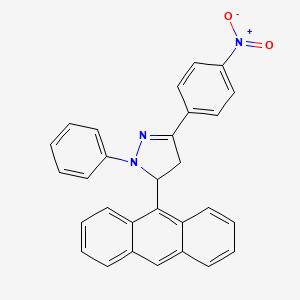

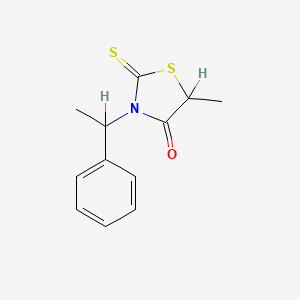
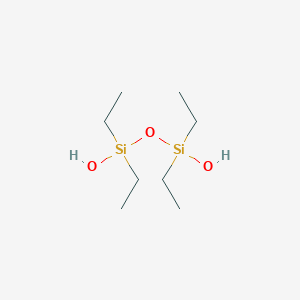


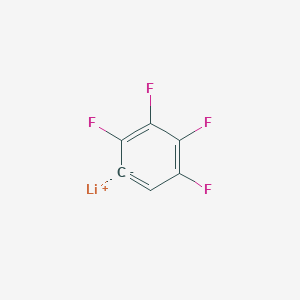
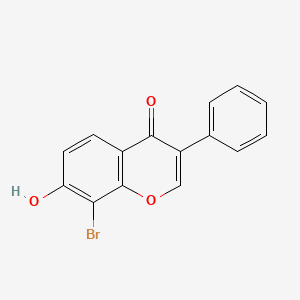
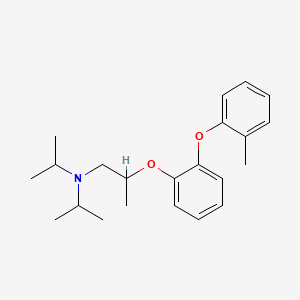
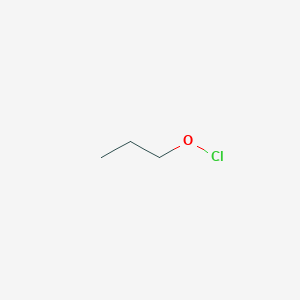
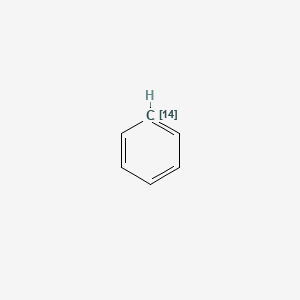

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
